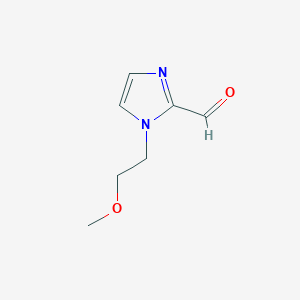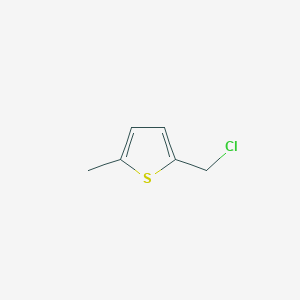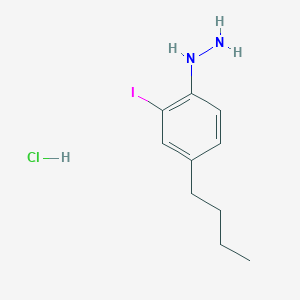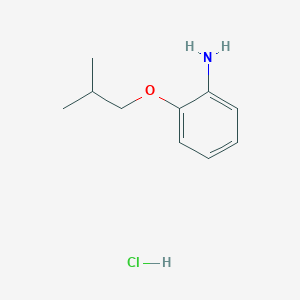
(2-イソブトキシフェニル)アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Isobutoxyphenyl)amine hydrochloride” is a chemical compound with the CAS Number: 124769-90-0 . It has a molecular weight of 201.7 and its IUPAC name is 2-isobutoxyaniline hydrochloride .
Molecular Structure Analysis
The Inchi Code for “(2-Isobutoxyphenyl)amine hydrochloride” is 1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“(2-Isobutoxyphenyl)amine hydrochloride” has a molecular formula of C10H16ClNO . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
医学:潜在的な治療用途
「(2-イソブトキシフェニル)アミン塩酸塩」は、その潜在的な治療用途について検討されています。 医学におけるその使用に関する具体的な詳細は容易には入手できませんが、類似の構造を持つ化合物は、その生物学的活性を研究されており、新規医薬品や診断薬の開発の基礎となり得ます .
農業:農薬製剤
農業では、この化合物は農薬としての有効性を調査することができます。 その化学構造は、害虫の特定の酵素や受容体と相互作用する可能性を示唆しており、新規の害虫駆除剤の開発につながる可能性があります .
材料科学:新規材料の合成
この化合物の特性は、材料科学において新規材料の合成に利用できます。 その分子構造は、耐久性向上や他の物質との特定の相互作用など、独自の特性を持つ新規ポリマーやコーティングの構築における重要な要素となる可能性があります .
環境科学:汚染浄化
環境科学の用途には、汚染浄化が含まれる可能性があります。 研究では、この化合物が汚染物質を結合または中和する能力に焦点を当てることができ、環境汚染物質の浄化方法をより効率的に開発するのに役立ちます .
生化学:酵素阻害研究
生化学では、「(2-イソブトキシフェニル)アミン塩酸塩」は酵素阻害研究で使用できます。 これは、酵素阻害剤または活性化剤の設計に不可欠な、小分子と酵素の相互作用を理解するためのモデル化合物として役立ちます .
薬理学:創薬
薬理学的研究では、この化合物を創薬に用いる可能性を検討しています。 その構造は、新規の薬理活性分子の合成において中心的役割を果たす可能性があり、新規医薬品の開発につながる可能性があります .
分析化学:化学分析
分析化学者は、「(2-イソブトキシフェニル)アミン塩酸塩」を、試薬または機器校正用の標準物質として化学分析に用いることができます。 その安定した構造と反応性プロファイルにより、さまざまな分析手法に適しています .
有機化学:合成のための構成要素
最後に、有機化学では、この化合物はより複雑な有機分子の合成のための構成要素として貴重です。 その反応性のアミン基は、さまざまな化学反応を起こすことができ、さまざまな有機化合物の構築を可能にします .
Safety and Hazards
作用機序
Mode of Action
Amines are known to react with various functional groups, potentially leading to a variety of interactions with biological targets .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Result of Action
The formation of oximes and hydrazones has been observed in reactions involving amines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of amines .
生化学分析
Biochemical Properties
(2-Isobutoxyphenyl)amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of (2-Isobutoxyphenyl)amine hydrochloride to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of (2-Isobutoxyphenyl)amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Isobutoxyphenyl)amine hydrochloride has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, (2-Isobutoxyphenyl)amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Isobutoxyphenyl)amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Isobutoxyphenyl)amine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-Isobutoxyphenyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of (2-Isobutoxyphenyl)amine hydrochloride can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
(2-Isobutoxyphenyl)amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its potential impact on overall metabolic activity.
Transport and Distribution
The transport and distribution of (2-Isobutoxyphenyl)amine hydrochloride within cells and tissues are essential for understanding its effects. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence the localization and accumulation of (2-Isobutoxyphenyl)amine hydrochloride, affecting its activity and function.
Subcellular Localization
The subcellular localization of (2-Isobutoxyphenyl)amine hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing (2-Isobutoxyphenyl)amine hydrochloride to these locations
特性
IUPAC Name |
2-(2-methylpropoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSTMGBTSKQDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586406 |
Source


|
| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124769-90-0 |
Source


|
| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
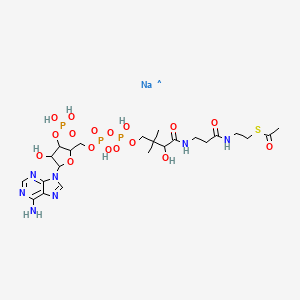
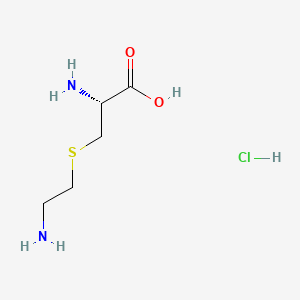
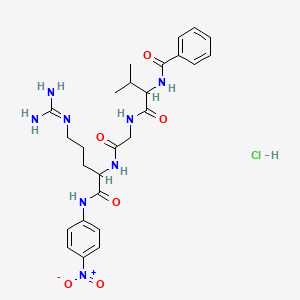
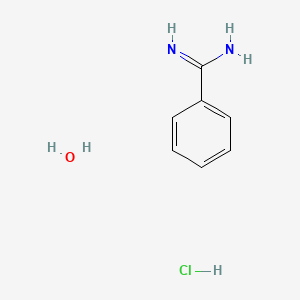



![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)
![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
